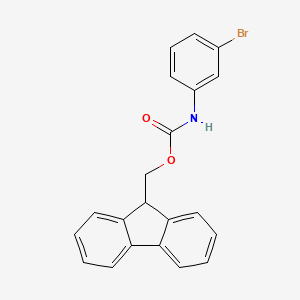

(9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate

Description

Contextual Significance of Carbamate (B1207046) Functional Groups in Contemporary Organic Synthesis

The carbamate functional group, characterized by the structure R₂N(C=O)OR', is a cornerstone of modern organic synthesis due to its unique combination of stability and reactivity. wikipedia.org Structurally, it can be considered a hybrid of an amide and an ester, a feature that imparts significant chemical and proteolytic stability. nih.govnih.gov This stability is a key reason for the prevalence of carbamates in a wide array of applications, from industrial polymers like polyurethanes to a vast number of pharmaceuticals and agrochemicals. wikipedia.orgnih.govnih.gov

In the realm of synthesis, carbamates are most celebrated for their role as protecting groups for amines. nih.govmasterorganicchemistry.com The electron-withdrawing nature of the adjacent carbonyl and oxygen atoms effectively tempers the nucleophilicity and basicity of the nitrogen atom, preventing it from engaging in unwanted side reactions during multi-step syntheses. masterorganicchemistry.com Furthermore, the carbamate linkage is a critical structural motif in medicinal chemistry, often used as a stable surrogate for the more labile peptide bond in peptidomimetic drugs. nih.govacs.org This substitution can enhance a drug's metabolic stability and its ability to permeate cell membranes. nih.govacs.org The versatility of the carbamate group allows for fine-tuning of a molecule's biological and pharmacokinetic properties by modifying the substituents on its nitrogen and oxygen termini. nih.gov

| Property | Description | Significance in Organic Synthesis |

|---|---|---|

| Structural Nature | Considered an "amide-ester" hybrid. nih.gov | Provides high chemical and proteolytic stability compared to esters or amides alone. acs.org |

| Reactivity Modulation | Reduces the nucleophilicity and basicity of the nitrogen atom. | Excellent for protecting amine functionalities during complex synthetic sequences. masterorganicchemistry.com |

| Biological Relevance | Serves as a bioisostere for the peptide bond. nih.gov | Used in drug design to improve metabolic stability and cell permeability. acs.org |

| Versatility | Found in pharmaceuticals, agrochemicals, and polymers. wikipedia.orgnih.govnih.gov | A foundational building block for a diverse range of functional molecules. |

Importance of Halogenated Aryl Substructures, Particularly the 3-Bromophenyl Moiety, as Versatile Synthetic Handles

Halogenated aryl compounds, such as the 3-bromophenyl moiety, are indispensable building blocks in organic synthesis. The carbon-bromine (C-Br) bond serves as a highly effective "synthetic handle"—a reactive site that can be selectively transformed into a wide variety of other functional groups through transition metal-catalyzed cross-coupling reactions. nih.gov This capability allows chemists to construct complex molecular architectures from simpler, readily available precursors.

The 3-bromophenyl group is a particularly valuable substrate for numerous palladium-catalyzed reactions, including the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Heck (coupling with alkenes) reactions. nih.govrsc.org These reactions are fundamental tools for forming new carbon-carbon bonds, enabling the assembly of biaryl systems, conjugated enynes, and stilbenes, which are common motifs in pharmaceuticals, agrochemicals, and materials science. rsc.orgacs.org The reactivity of aryl bromides is often optimal, being more reactive than aryl chlorides but more stable and less expensive than aryl iodides. acs.org The presence of the bromine atom also influences the electronic properties of the aromatic ring and directs the position of subsequent electrophilic aromatic substitution reactions. The 'meta' position of the bromine in the 3-bromophenyl group provides a specific regioisomeric building block for targeted synthesis. mdpi.com

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Palladium(0) complexes. mdpi.com |

| Heck | Alkene | C(sp²)-C(sp²) | Palladium(0) complexes |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Palladium(0) and Copper(I) co-catalyst. rsc.org |

| Buchwald-Hartwig | Amine or Alcohol | C(sp²)-N or C(sp²)-O | Palladium(0) complexes |

| Negishi | Organozinc Reagent | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Palladium(0) or Nickel(0) complexes |

Overview of Current Research Trends and Potential Directions for Complex Aryl Carbamates in Chemical Sciences

The field of complex aryl carbamates, such as the title compound, is evolving with a focus on developing more efficient, sustainable, and versatile synthetic methodologies. A significant trend is the move away from hazardous reagents like phosgene (B1210022) towards safer alternatives. Modern approaches include palladium-catalyzed cross-coupling reactions that unite aryl halides or triflates with sodium cyanate (B1221674) and an alcohol in a one-pot procedure to form N-aryl carbamates. mit.eduorganic-chemistry.org These methods expand the substrate scope and functional group tolerance, providing access to a diverse library of carbamate structures. researchgate.net

In medicinal chemistry, research continues to explore aryl carbamates as key components of therapeutic agents. researchgate.netnoaa.gov Their structural features are manipulated to optimize drug-target interactions and improve pharmacokinetic profiles. nih.gov For example, specific substitution patterns on the aryl ring can confer selectivity for biological targets, such as enzymes or receptors. nih.gov

The synthetic utility of molecules like (9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate lies in their modular nature. The Fmoc-protected amine can be deprotected to allow for further elaboration, while the 3-bromophenyl ring remains a reactive handle for subsequent cross-coupling reactions. This dual functionality allows the molecule to serve as a versatile intermediate for constructing highly complex and functionalized molecules. Future directions will likely involve integrating these carbamate scaffolds into automated synthesis platforms and exploring their applications in materials science, where the rigid fluorenyl and aryl groups could impart useful photophysical or electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-bromophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrNO2/c22-14-6-5-7-15(12-14)23-21(24)25-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20H,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNFLJPISLNUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis Methodologies for 9h Fluoren 9 Yl Methyl 3 Bromophenyl Carbamate

Direct Carbamate (B1207046) Formation via Aminolysis of Fluorenylmethoxycarbonylating Reagents

The most straightforward synthesis of (9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate is achieved by the reaction of a fluorenylmethoxycarbonylating reagent, typically (9H-Fluoren-9-yl)methyl chloroformate (Fmoc-Cl), with 3-bromoaniline (B18343). This reaction is a nucleophilic acyl substitution where the amino group of 3-bromoaniline attacks the electrophilic carbonyl carbon of Fmoc-Cl, leading to the displacement of the chloride leaving group and formation of the carbamate.

Reaction Optimization and Parameter Screening (e.g., temperature, stoichiometry)

The efficiency of the carbamate formation is highly dependent on the reaction conditions. Key parameters that require careful optimization include temperature, stoichiometry of reactants, reaction time, and pH.

Stoichiometry: The molar ratio of the fluorenylmethoxycarbonylating reagent to the amine is a critical factor. Using a slight excess of Fmoc-Cl can drive the reaction to completion; however, a significant excess can lead to difficulties in purification, as unreacted Fmoc-Cl readily hydrolyzes to (9H-Fluoren-9-yl)methanol (Fmoc-OH), a common impurity. scielo.br Studies on similar derivatization reactions have shown that a 1.2:1 to 2:1 molar ratio of Fmoc-Cl to the amine provides a good balance between reaction efficiency and minimizing side products. scielo.brrsc.org

Temperature and Time: The reaction is often conducted at room temperature, but gentle heating can increase the reaction rate. rsc.org For instance, procedures involving the N-Fmoc protection of substituted anilines have been successfully carried out at 60°C. rsc.org However, higher temperatures (≥60°C) can also accelerate the degradation of Fmoc-Cl through hydrolysis, especially in aqueous media, which is a competing process. scielo.br The optimal reaction time is typically determined by monitoring the consumption of the starting amine via techniques like Thin Layer Chromatography (TLC). Reaction times can range from a few minutes to several hours depending on the specific conditions employed. scielo.brresearchgate.net

pH Control: The nucleophilicity of the amine is pH-dependent. The reaction is typically performed under basic conditions to ensure the aniline (B41778) is in its deprotonated, more nucleophilic state. A borate (B1201080) buffer system with a pH around 9.0 is commonly used. researchgate.net However, excessively high pH can increase the rate of hydrolysis of the Fmoc-Cl reagent. nih.gov Therefore, maintaining a controlled pH is essential for maximizing the yield of the desired carbamate.

| Parameter | Condition Range | Observation | Reference |

|---|---|---|---|

| Fmoc-Cl:Amine Ratio (mol/mol) | 1.2:1 to 2:1 | Optimizes derivatization efficiency while managing side-product formation. | scielo.brrsc.org |

| Temperature (°C) | Room Temperature to 60°C | Higher temperatures increase reaction rate but also promote Fmoc-Cl hydrolysis. | scielo.brrsc.org |

| pH | 9.0 - 11.4 | Basic conditions deprotonate the amine, enhancing nucleophilicity. Very high pH increases reagent hydrolysis. | researchgate.netnih.gov |

| Reaction Time | 15 min - 2 hours | Dependent on other parameters; monitored by TLC for amine consumption. | scielo.br |

Impact of Solvent Systems on Reaction Efficiency and Product Purity

The choice of solvent plays a pivotal role in the synthesis, influencing reactant solubility, reaction rate, and the profile of impurities. Due to the different polarities of the reactants (Fmoc-Cl is relatively nonpolar, while 3-bromoaniline has moderate polarity), a mixed solvent system is often employed.

Commonly, a mixture of an organic solvent and an aqueous buffer is used. scielo.brrsc.org Acetonitrile is frequently chosen as the organic co-solvent because it effectively dissolves Fmoc-Cl. scielo.br The aqueous component, typically a borate buffer, maintains the optimal pH and helps to dissolve the aniline salt. researchgate.net The use of protophilic, dipolar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) can also be considered, as they are known to facilitate carbamic acid formation in other systems. researchgate.net However, for this specific reaction, systems like water:ethanol or acetonitrile:water are well-documented. scielo.brrsc.org In a reported synthesis of N-(9-Fluorenylmethoxycarbonyl)-3-chloroaniline, a water:ethanol (3:1) mixture was used effectively. rsc.org The purity of the final product is influenced by the solvent's ability to minimize the hydrolysis of Fmoc-Cl and to allow for easy isolation of the product, which often precipitates from the reaction mixture and can be purified by filtration and recrystallization. rsc.org

Catalytic Approaches for Enhanced Yields and Selectivity

The direct aminolysis of Fmoc-Cl is fundamentally a base-mediated reaction rather than one requiring a catalyst in the traditional sense of transition-metal catalysis. The base, either from a buffer solution or an added tertiary amine like pyridine, acts as a proton scavenger. organic-chemistry.org It deprotonates the protonated amine starting material and neutralizes the HCl generated during the reaction, thereby driving the equilibrium towards product formation.

While specific catalysts for the Fmoc-Cl/aniline reaction are not commonly cited, the broader field of carbamate synthesis utilizes various catalysts for different pathways. For instance, tin compounds are known to catalyze transcarbamoylation reactions. organic-chemistry.org However, for the direct synthesis of this compound from Fmoc-Cl, the focus remains on optimizing the base and solvent system rather than employing external catalysts.

Alternative Synthetic Pathways to the Carbamate Linkage

Beyond direct aminolysis, other advanced methodologies can be conceptualized for the formation of the carbamate linkage in the target molecule. These routes offer alternative strategies that may be advantageous under specific circumstances, such as when starting materials other than Fmoc-Cl are more readily available.

Carbonylation-Based Strategies

Carbonylation reactions introduce a carbonyl group (CO) between an amine and an alcohol moiety, providing a direct route to carbamates. Oxidative carbonylation of 3-bromoaniline in the presence of (9H-Fluoren-9-yl)methanol could, in principle, yield the target carbamate. These reactions are typically catalyzed by transition metals like palladium or rhodium. researchgate.net

A general representation of this approach involves reacting the amine (3-bromoaniline) and the alcohol ((9H-Fluoren-9-yl)methanol) with carbon monoxide and an oxidant. The catalytic cycle often involves the formation of an amino-metal species, insertion of CO to form a carbamoyl-metal intermediate, and subsequent reductive elimination to yield the carbamate product. researchgate.net While powerful, these methods require specialized equipment to handle carbon monoxide gas under pressure and careful selection of catalysts to ensure compatibility with the functional groups present on the substrates.

| Catalyst System | Reactants | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Palladium-based (e.g., Pd(phen)Cl₂) | Aniline, Methanol, CO, O₂ | Often requires elevated temperature and pressure. | Effective for synthesis of various carbamates. | researchgate.net |

| Rhodium-based (e.g., [Rh(μ-Cl)(COD)]₂) | Aniline, Alcohol, CO, Oxone | Can operate under milder conditions (e.g., lower CO pressure). | Good tolerance to various functional groups. |

Transcarbamoylation Processes

Transcarbamoylation is a process where a carbamate group is transferred from one molecule to another. This can be an effective strategy for synthesizing this compound if a suitable precursor carbamate is available. For example, one could envision the reaction of 3-bromoaniline with a pre-formed carbamate like (9H-Fluoren-9-yl)methyl phenylcarbamate in a base-catalyzed exchange reaction.

These reactions are often catalyzed by bases (e.g., potassium tert-butoxide) or metal catalysts such as those based on tin, titanium, or lanthanum. organic-chemistry.orgnih.gov The process involves the nucleophilic attack of the incoming amine (3-bromoaniline) on the carbonyl carbon of the donor carbamate, leading to the displacement of the original amine or alcohol. The reaction conditions, including temperature and the choice of catalyst, are optimized to favor the desired product. nih.gov This method avoids the use of highly reactive reagents like chloroformates but requires the synthesis of a suitable carbamoyl (B1232498) donor.

Preparation and Functionalization of Key Synthetic Precursors

The efficient construction of this compound is contingent upon the successful synthesis and purification of its constituent precursors. The methodologies for preparing these foundational molecules are critical for achieving high yields and purity in the final product.

Synthesis of Modified 9H-Fluoren-9-ylmethanol Derivatives

9H-Fluoren-9-ylmethanol is a crucial precursor, serving as the backbone for the fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its synthesis typically begins with fluorene (B118485), a readily available hydrocarbon derived from coal tar. patsnap.com

One prevalent industrial method involves a two-step process. google.comgoogle.com Initially, fluorene is reacted with ethyl formate (B1220265) in the presence of a strong base, such as sodium ethoxide or sodium hydride, to form 9-fluorenecarboxaldehyde. google.comsemanticscholar.org This intermediate is then reduced to 9H-fluoren-9-ylmethanol using a reducing agent like sodium borohydride (B1222165) (NaBH4). google.com The reaction conditions, including solvent and temperature, are optimized to maximize yield and minimize the formation of byproducts like 9-fluorenone. patsnap.com

Another effective one-pot method involves the lithiation of fluorene using n-butyllithium in an inert solvent like tetrahydrofuran (B95107) (THF), followed by a reaction with formaldehyde. chemicalbook.comsemanticscholar.org This approach offers a convenient route to the desired alcohol, with yields being highly dependent on stoichiometry and reaction times. semanticscholar.org

The table below outlines a typical two-step synthesis from fluorene. google.com

Table 1: Two-Step Synthesis of 9H-Fluoren-9-ylmethanol

| Step | Reactants | Reagents | Solvent | Key Conditions | Product |

|---|---|---|---|---|---|

| 1. Formylation | Fluorene, Ethyl Formate | Sodium Ethoxide | Tetrahydrofuran (THF) | Controlled temperature (0-40°C) | 9-Fluorenecarboxaldehyde |

| 2. Reduction | 9-Fluorenecarboxaldehyde | Sodium Borohydride (NaBH4) | Methanol | Ice bath, room temperature stirring | 9H-Fluoren-9-ylmethanol |

Further functionalization is necessary to create derivatives used in carbamate synthesis. For instance, (9H-fluoren-9-yl)methyl chloroformate (Fmoc-Cl), a common reagent for introducing the Fmoc protecting group, is synthesized from 9H-fluoren-9-ylmethanol. The modification of the 9-position on the fluorene ring allows for the introduction of various functional groups, enabling the synthesis of a diverse range of derivatives tailored for specific applications.

Generation of Substituted 3-Bromoaniline Intermediates

3-Bromoaniline is the second key precursor, providing the substituted phenylcarbamate portion of the target molecule. ketonepharma.com Its synthesis requires careful control of regioselectivity on the benzene (B151609) ring.

A standard laboratory synthesis starts with benzene and involves a multi-step process to ensure the correct meta-substitution pattern. transformationtutoring.comlibretexts.orglibretexts.org The amino (-NH2) and bromo (-Br) groups are ortho, para-directing activators. To achieve meta-substitution, a meta-directing group must be introduced first. Therefore, the synthesis typically proceeds as follows:

Nitration: Benzene is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene. The nitro group (-NO2) is a strong deactivating and meta-directing group.

Bromination: Nitrobenzene is then brominated. The meta-directing nature of the nitro group guides the incoming bromine atom to the 3-position, yielding 3-bromonitrobenzene.

Reduction: Finally, the nitro group of 3-bromonitrobenzene is reduced to an amino group. This is commonly achieved using reducing agents such as iron or tin in the presence of hydrochloric acid, or through catalytic hydrogenation. This final step yields the desired 3-bromoaniline. transformationtutoring.comlibretexts.org

The table below summarizes this synthetic pathway.

Table 2: Multi-step Synthesis of 3-Bromoaniline from Benzene

| Step | Starting Material | Reagents | Key Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1. Nitration | Benzene | HNO3, H2SO4 | Heat | Nitrobenzene |

| 2. Bromination | Nitrobenzene | Br2, FeBr3 | Heat | 3-Bromonitrobenzene |

| 3. Reduction | 3-Bromonitrobenzene | Fe, HCl or Sn, HCl | Heat | 3-Bromoaniline |

More advanced methodologies focus on the direct C-H bromination of aniline derivatives. However, the inherent ortho- and para-selectivity of the amino group presents a challenge. nih.govrsc.org Recent developments include palladium-catalyzed meta-C–H bromination, which utilizes specific directing groups and catalysts to overcome the natural reactivity of the aniline ring and achieve meta-bromination directly. nih.govrsc.orgresearchgate.net These methods offer a more atom-economical route but may require specialized reagents and conditions.

Chemical Reactivity and Transformations of 9h Fluoren 9 Yl Methyl 3 Bromophenyl Carbamate

Transformations Involving the Carbamate (B1207046) Moiety

The carbamate portion of the molecule is dominated by the chemistry of the Fmoc group, which serves as a temporary protecting group for the aniline (B41778) nitrogen. total-synthesis.com Its removal is a critical step in synthetic sequences where the free amine is required for subsequent reactions.

The defining characteristic of the Fmoc protecting group is its susceptibility to cleavage under basic conditions. total-synthesis.comnih.gov The deprotection proceeds via a β-elimination mechanism. researchgate.net This process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base. researchgate.net The resulting carbanion is stabilized by the aromatic nature of the fluorenyl system. total-synthesis.com This is followed by the elimination of the relatively unstable dibenzofulvene (DBF) intermediate and carbon dioxide to release the free amine. researchgate.netaltabioscience.com

The most common method for Fmoc removal involves the use of a secondary amine, typically piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.compeptide.comiris-biotech.de The secondary amine acts as both the base to initiate the reaction and a scavenger to trap the liberated dibenzofulvene, forming a stable adduct that prevents side reactions. researchgate.net While 20% piperidine in DMF is a standard condition, other reagents and concentrations can be employed. peptide.comiris-biotech.de Primary amines (e.g., ethanolamine) and other secondary amines (e.g., morpholine, 4-methylpiperidine) are also effective, whereas tertiary amines (e.g., triethylamine) remove the group much more slowly. nih.govresearchgate.netiris-biotech.de

Table 1: Common Reagents for Fmoc Deprotection

| Reagent | Typical Concentration | Solvent | Relative Rate | Reference |

|---|---|---|---|---|

| Piperidine | 20-30% | DMF or NMP | Fast | researchgate.netpeptide.com |

| Piperazine | 5% | DMF | Fast | researchgate.net |

| Morpholine | 50% | DMF | Moderate | researchgate.net |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-10% | DMF | Fast | iris-biotech.de |

| Triethylamine (TEA) | Variable | DMF | Slow | researchgate.net |

The utility of the Fmoc group in complex syntheses is derived from its unique stability profile, which is orthogonal to other common protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group. total-synthesis.comaltabioscience.com

Acidic Conditions: The Fmoc group is exceptionally stable under acidic conditions. total-synthesis.com It can withstand treatment with strong acids like trifluoroacetic acid (TFA), which is routinely used to remove Boc and other acid-labile side-chain protecting groups in peptide synthesis. altabioscience.com It also tolerates reagents such as HBr and sulfuric acid. total-synthesis.com This stability allows for selective deprotection of other functional groups in the presence of an Fmoc-protected amine.

Basic Conditions: As detailed previously, the Fmoc group is highly labile to primary and secondary amines. researchgate.net It is slowly cleaved by tertiary amines and can show some instability in polar aprotic solvents like DMF over extended periods due to trace amounts of dimethylamine (B145610) impurities. researchgate.net

Reductive Conditions: The Fmoc group is generally considered quasi-orthogonal to protecting groups removed by hydrogenolysis, such as the benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) groups. total-synthesis.com While it can be cleaved under certain catalytic hydrogenation conditions (e.g., Pd/C, H₂), it is typically more resistant than benzyl groups, allowing for some level of selective deprotection. total-synthesis.com

Oxidative Conditions: The stability of the Fmoc group to oxidative conditions is generally high, though specific data for (9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate is not extensively documented. The fluorenyl and phenyl rings are relatively robust, but strong oxidizing agents could potentially lead to degradation.

Table 2: Stability of the Fmoc Group

| Condition Type | Reagent/Condition | Stability | Reference |

|---|---|---|---|

| Acidic | TFA (Trifluoroacetic acid) | Stable | altabioscience.com |

| Acidic | HBr, H₂SO₄ | Stable | total-synthesis.com |

| Basic | Piperidine, Morpholine | Labile | researchgate.net |

| Basic | Triethylamine (TEA) | Slowly Labile | researchgate.net |

| Reductive | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Potentially Labile | total-synthesis.com |

Reactions at the 3-Bromophenyl Functional Group

The 3-bromophenyl moiety serves as a versatile handle for constructing more complex molecular architectures, primarily through reactions that form new carbon-carbon bonds. The presence of the Fmoc-carbamate group can influence the reactivity and regioselectivity of these transformations.

Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. mit.edu The stability of the Fmoc group under many of these reaction conditions allows for the modification of the aryl ring without disturbing the protected amine.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) and is a powerful method for forming biaryl structures. mdpi.com The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. mdpi.com Fmoc-protected substrates have been successfully used in on-resin Suzuki-Miyaura couplings, demonstrating the compatibility of the protecting group with catalysts like Pd₂(dba)₃ and water-soluble ligands such as sSPhos. beilstein-journals.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. beilstein-journals.org This transformation is catalyzed by a palladium source, often in the presence of a phosphine (B1218219) ligand and a base. The reaction conditions can be tuned to be compatible with the Fmoc group.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgbeilstein-journals.org Copper-free protocols have also been developed. beilstein-journals.org The reaction is widely used and can be performed under mild conditions that are compatible with sensitive functional groups, including Fmoc-protected amines. nih.gov

Table 3: Representative Cross-Coupling Reactions for Aryl Bromides

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | K₂CO₃, K₃PO₄ | mdpi.combeilstein-journals.org |

| Heck | Alkene | Pd(OAc)₂/PPh₃ | Et₃N | beilstein-journals.org |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N, DBU | beilstein-journals.orgorganic-chemistry.org |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a directed metalation group (DMG) to coordinate with an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org Carbamate groups are known to be effective DMGs. organic-chemistry.orgnih.gov

In the case of this compound, the N-carbamate group could potentially direct lithiation to the C2 or C4 positions. However, the reaction is complicated by the presence of the bromine atom at C3. Halogen atoms can undergo lithium-halogen exchange with organolithium reagents, which often occurs faster than deprotonation. Furthermore, the acidity of the ortho protons is influenced by both the carbamate and the bromine. The outcome of a lithiation reaction would therefore depend heavily on the specific organolithium base used, the temperature, and the solvent, potentially leading to a mixture of products from ortho-metalation or lithium-halogen exchange. uwindsor.ca Subsequent trapping of the aryllithium intermediate with an electrophile would yield a polysubstituted aromatic compound. wikipedia.org

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. wikipedia.orgchemistrysteps.comnih.gov

For this compound, the carbamate group is not a strong activating group for SNAr. It is primarily electron-donating by resonance, which would disfavor the reaction. Therefore, direct SNAr via the addition-elimination mechanism is unlikely to occur under standard conditions. wikipedia.org For substitution to occur, more forcing conditions or alternative mechanisms might be required. One such possibility is the elimination-addition (benzyne) mechanism, which can occur in the presence of a very strong base like sodium amide (NaNH₂). chemistrysteps.com This pathway involves the elimination of HBr to form a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. However, this mechanism often leads to a mixture of regioisomers. chemistrysteps.com

Modification and Derivatization of the Fluorene Scaffold

The fluorene ring system within this compound is a key site for structural modification. Its unique electronic and structural properties allow for a range of derivatization reactions, primarily centered on the 9-position of the fluorene ring.

The methylene (B1212753) bridge at the 9-position of the fluorene ring is the most reactive site for functionalization due to the acidity of the C9-H protons (pKa ≈ 22.6 in DMSO). wikipedia.org Deprotonation at this position generates a stable, aromatic fluorenyl anion that can act as a potent nucleophile in various reactions. wikipedia.org

One of the most common functionalizations is alkylation . The fluorenyl anion readily reacts with a variety of electrophiles, such as alkyl halides, to introduce substituents at the 9-position. A green and efficient protocol for the 9-monoalkylation of fluorene involves the use of alcohols as alkylating agents in the presence of a base like potassium tert-butoxide (t-BuOK). nih.govrsc.orgresearchgate.net This method avoids the need for pre-forming organometallic reagents or using harsh reaction conditions.

Another significant transformation at the 9-position is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the active methylene group of the fluorene with an aldehyde or ketone. wikipedia.orgsigmaaldrich.com This leads to the formation of a carbon-carbon double bond at the 9-position, resulting in dibenzofulvene derivatives. mdpi.comresearchgate.netmdpi.com These derivatives are of interest due to their extended π-conjugation, which imparts unique photophysical and electronic properties. mdpi.comresearchgate.net The reaction is typically catalyzed by a weak base, such as piperidine or an amine, and can be influenced by the choice of solvent and reaction conditions to control the product distribution. acs.org

| Reagent/Catalyst | Reaction Type | Product Type | Reference(s) |

| Alcohols, t-BuOK | Alkylation | 9-Monoalkylfluorenes | nih.govrsc.orgresearchgate.net |

| Aldehydes/Ketones, Base (e.g., piperidine) | Knoevenagel Condensation | Dibenzofulvene derivatives | wikipedia.orgsigmaaldrich.commdpi.comresearchgate.netmdpi.com |

| Alkyl halides, Strong base | Alkylation | 9-Alkylfluorenes | nih.gov |

This table is interactive. Click on the headers to sort.

The rigid, planar structure of the fluorene scaffold can be utilized in the construction of more complex polycyclic aromatic systems through rearrangement and cyclization reactions. While specific examples involving this compound are not extensively documented, the general reactivity of fluorene derivatives suggests several potential pathways.

Intramolecular cyclization reactions are a key strategy for the synthesis of functionalized fluorenes and related polycyclic structures. researchgate.nethanspub.org For instance, palladium-catalyzed dearomatization reactions of biaryl systems can lead to the formation of spiro-fused fluorene derivatives. acs.org Such transformations could potentially be applied to analogues of the target compound where the 3-bromophenyl ring is replaced by a suitable biaryl system.

Furthermore, fluorene-based structures can be synthesized through cyclodehydration methods, which can be considered a type of cyclization reaction. nih.gov These methods typically involve the acid-catalyzed ring closure of appropriately substituted precursors.

Synthesis of Analogues and Congeners through Targeted Derivatization

The synthesis of analogues and congeners of this compound can be achieved through targeted derivatization of either the fluorene scaffold, as discussed above, or the 3-bromophenyl ring. The presence of the bromine atom on the phenyl ring provides a versatile handle for a variety of cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the derivatization of the 3-bromophenyl moiety. The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups, enabling the introduction of various aryl, heteroaryl, or alkyl substituents at the 3-position of the phenyl ring. nih.govlibretexts.orgnih.gov

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that can be employed to form a new carbon-nitrogen bond. wikipedia.orglibretexts.orgacsgcipr.org This reaction involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. acs.org This allows for the introduction of a wide variety of amino groups, leading to the synthesis of a diverse library of aniline derivatives. nih.gov

Derivatization can also be performed on the carbamate nitrogen. After removal of the Fmoc protecting group, the resulting amine can be acylated, alkylated, or used in other functionalization reactions to generate a wide array of analogues. google.com

| Reaction Type | Reagents | Bond Formed | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | Organoboron reagent, Pd catalyst, Base | C-C | Biaryl or alkyl-aryl derivatives | wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgnih.gov |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | C-N | Aryl amine derivatives | wikipedia.orglibretexts.orgacsgcipr.orgacs.orgnih.gov |

| Acylation (post-Fmoc deprotection) | Acylating agent (e.g., acyl chloride) | N-C(O) | Amide derivatives | google.com |

This table is interactive. Click on the headers to sort.

Mechanistic Investigations of Reactions Involving 9h Fluoren 9 Yl Methyl 3 Bromophenyl Carbamate

Kinetic Studies of Carbamate (B1207046) Formation and Cleavage Processes

The formation of (9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate typically proceeds via the reaction of 9-fluorenylmethyl chloroformate with 3-bromoaniline (B18343) in the presence of a base. The kinetics of this reaction generally follow a second-order rate law, dependent on the concentrations of both reactants.

More extensively studied are the kinetics of the cleavage of the Fmoc group, a process central to its use as a protecting group in peptide synthesis. nih.govresearchgate.net The cleavage is typically achieved using a secondary amine base, such as piperidine (B6355638). thieme-connect.de The reaction proceeds via a β-elimination mechanism (E1cB). rsc.org The first and rate-determining step is the abstraction of the acidic proton at the C9 position of the fluorenyl group by the base. rsc.org This is followed by the rapid elimination of the carbamate to form dibenzofulvene (DBF) and the deprotected amine. nih.govresearchgate.net

Kinetic studies of Fmoc deprotection are often monitored by UV-Vis spectroscopy, following the formation of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm. rsc.org The rate of deprotection is influenced by several factors, including the nature of the base, its concentration, and the solvent. thieme-connect.deresearchgate.net

Table 1: Representative Kinetic Data for Fmoc-Valine Cleavage with Piperidine in DMF

| Piperidine Concentration (% v/v) | Half-life (t₁/₂) | Rate Constant (k) |

| 1 | 49.6 s | 0.014 s⁻¹ |

| 2 | 25.1 s | 0.028 s⁻¹ |

| 5 | 10.2 s | 0.068 s⁻¹ |

| 20 | 7 s | 0.099 s⁻¹ |

This table is based on representative data for a similar Fmoc-protected amino acid to illustrate the kinetic principles. Actual values for this compound may vary. rsc.orgresearchgate.net

The data illustrates that the rate of cleavage increases with the concentration of the base. The kinetics can be pseudo-first-order when the base is used in large excess. For this compound, the electronic effect of the bromine atom on the phenyl ring is expected to have a minor influence on the rate of Fmoc cleavage, as the key proton abstraction occurs on the fluorenyl moiety, which is electronically insulated from the phenyl ring.

Elucidation of Detailed Reaction Pathways for Aryl Bromide Transformations

The 3-bromophenyl group of this compound is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. fiveable.menobelprize.org A prominent example is the Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govnih.gov

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction of this compound is as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the carbamate to form a Pd(II) intermediate. fiveable.menih.gov

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide. nobelprize.orgresearchgate.net

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. fiveable.me

Scheme 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling of this compound

Where Ar represents the (9H-Fluoren-9-yl)methyl carbamate-substituted phenyl ring and R is the organic group from the boronic acid or ester.

Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination for the formation of C-N bonds, follow similar catalytic cycles involving oxidative addition, ligand exchange, and reductive elimination. libretexts.orgresearchgate.net The specific ligands on the palladium catalyst play a crucial role in modulating its reactivity and stability throughout the cycle. researchgate.net

Identification and Spectroscopic Characterization of Transient Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the reactions of this compound, different intermediates are expected depending on the transformation.

For the cleavage of the Fmoc group, the primary intermediate is the dibenzofulvene (DBF) molecule. nih.govresearchgate.net This highly reactive species is typically trapped by the amine base used for the deprotection, forming a stable adduct. luxembourg-bio.com The formation of the DBF-amine adduct can be readily monitored by UV-Vis spectroscopy, showing a characteristic absorption maximum. rsc.org In the absence of a trapping agent, DBF can polymerize.

In the context of palladium-catalyzed cross-coupling reactions, the key transient species are organopalladium intermediates . nih.gov These include the initial oxidative addition product, an arylpalladium(II) bromide complex, and the subsequent transmetalated species, an arylpalladium(II) complex with the coupled organic group. These intermediates are generally short-lived and present in low concentrations, making their direct observation challenging. However, techniques such as in-situ NMR spectroscopy and mass spectrometry can be employed to detect and characterize these species under specific reaction conditions. nih.gov For instance, the formation of novel palladium sulfinate complexes has been confirmed through independent synthesis and characterization, proving their competence as intermediates in desulfinative cross-coupling reactions. nih.gov

Analysis of Stereoelectronic and Steric Effects on Reaction Outcome and Selectivity

The reactivity and selectivity of reactions involving this compound are governed by a combination of stereoelectronic and steric effects.

Stereoelectronic Effects: These arise from the spatial arrangement of orbitals and the distribution of electron density. wikipedia.orgbaranlab.org In the context of carbamate chemistry, the lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, giving the C-N bond partial double bond character. nd.edu This delocalization is influenced by the electronic nature of the substituents on the nitrogen. For the 3-bromophenyl group, the bromine atom is an electron-withdrawing group via induction, which can slightly reduce the electron density on the nitrogen and affect the rotational barrier around the C-N bond. nd.edu In palladium-catalyzed couplings, the electron-withdrawing nature of the carbamate group and the bromine atom can influence the rate of oxidative addition.

Steric Effects: These relate to the spatial bulk of the substituents. The fluorenyl group of the Fmoc protector is notably bulky. This steric hindrance can influence the approach of reagents to the reactive centers. For instance, in cross-coupling reactions, the bulky Fmoc group may influence the coordination of the palladium catalyst and the approach of the coupling partner. researchgate.netrsc.org Similarly, the steric environment around the amine group can affect the rate of reactions. rsc.org In sterically hindered Suzuki-Miyaura couplings, the choice of ligand on the palladium catalyst is critical to overcome the steric repulsion and facilitate the reaction. rsc.org For example, the use of bulky phosphine (B1218219) ligands can promote reductive elimination and prevent side reactions. researchgate.net The interplay between steric and electronic effects of ligands and substrates is a key factor in optimizing the yield and selectivity of these transformations. rsc.org

Advanced Analytical Techniques in the Research of 9h Fluoren 9 Yl Methyl 3 Bromophenyl Carbamate and Its Derivatives

Application of Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment of Novel Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules in solution. For derivatives of (9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate, both ¹H and ¹³C NMR are utilized to confirm the covalent framework of the molecule. The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.

In a typical ¹H NMR spectrum of an Fmoc-protected compound, the fluorenyl group presents a series of characteristic signals in the aromatic region (approximately 7.2-7.8 ppm). wikipedia.org The protons on the CH and CH₂ groups of the fluorenylmethyl moiety typically appear as distinct multiplets, providing clear evidence of the protecting group's presence. The protons on the 3-bromophenyl ring would exhibit a specific splitting pattern in the aromatic region, with chemical shifts influenced by the bromine atom and the carbamate (B1207046) linkage. The N-H proton of the carbamate group would appear as a singlet, the chemical shift of which can be concentration-dependent and may be broadened.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. rochester.edu The carbonyl carbon of the carbamate group, for instance, has a characteristic chemical shift in the range of 150-160 ppm. The numerous aromatic carbons of the fluorenyl and bromophenyl groups, along with the aliphatic carbons of the fluorenylmethyl linker, would all appear at distinct chemical shifts, allowing for a complete carbon skeleton assignment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign proton and carbon signals and confirm the connectivity between atoms within the molecule.

Table 1: Representative ¹³C NMR Chemical Shifts for Carbamate and Related Moieties

| Functional Group | Typical ¹³C Chemical Shift (ppm) |

|---|---|

| Carbamate Carbonyl (R-O-(C=O)-NH-R') | 150 - 160 |

| Fluorenyl Aromatic Carbons | 120 - 145 |

| Bromophenyl Aromatic Carbons | 115 - 140 |

| Fluorenyl CH₂O- | ~65 |

Note: Data is representative and actual values can vary based on solvent and specific molecular structure.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis in Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a synthesized compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, HRMS would provide a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value, confirming the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br).

Beyond molecular weight determination, tandem mass spectrometry (MS/MS) coupled with HRMS is invaluable for structural confirmation and for mechanistic studies. nih.govresearchgate.net By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated that serves as a structural fingerprint. For Fmoc-containing molecules, a common fragmentation pathway involves the cleavage of the Fmoc group, often leading to a prominent fragment ion at m/z 179, corresponding to the dibenzofulvene cation, or related fragments. chainonbio.com In mechanistic studies, such as monitoring the deprotection of the Fmoc group, the appearance of these fragment ions can be tracked over time. total-synthesis.com

The fragmentation of the carbamate linkage and the bromophenyl group also provides diagnostic ions. nih.gov For instance, loss of the carbamate side chain or cleavage at the C-Br bond can be observed. Analyzing these fragmentation patterns helps researchers not only to confirm the structure of the final product but also to identify intermediates and byproducts in a reaction mixture, offering deep insights into the reaction mechanism. chainonbio.comnih.gov

Chromatographic Methods (HPLC, GC-MS, TLC) for Purity Assessment and Real-time Reaction Monitoring in Research Settings

Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity of synthesized compounds and for monitoring the progress of a chemical reaction. americanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. nih.gov Reversed-phase HPLC, often coupled with a UV detector, is particularly well-suited for this analysis due to the strong UV absorbance of the fluorenyl group. wikipedia.org A pure sample will ideally show a single sharp peak in the chromatogram. The presence of other peaks indicates impurities, which could be unreacted starting materials, byproducts, or degradation products. HPLC methods are developed to ensure clear separation of the main product from any significant impurities, allowing for accurate quantification of purity, often reported as a percentage based on peak area. ajpamc.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. While carbamates can be thermally labile, derivatization techniques or careful method development can sometimes allow for their analysis by GC-MS. scispec.co.thtaylorfrancis.com For brominated compounds, GC coupled with a sensitive detector like a mass spectrometer is highly effective. chromatographyonline.comthermofisher.comresearchgate.net GC-MS would be particularly useful for analyzing more volatile precursors or potential side products in the synthesis of the target compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively for real-time reaction monitoring in research laboratories. libretexts.orgrsc.org To monitor the formation of this compound, small aliquots of the reaction mixture are taken at different time points and spotted on a TLC plate alongside the starting materials. rochester.edu As the reaction proceeds, the spot corresponding to the starting material (e.g., 3-bromoaniline) will diminish in intensity, while a new spot corresponding to the more nonpolar product will appear and intensify. advion.com The disappearance of the limiting reactant signals the completion of the reaction. The strong UV activity of the Fmoc group makes visualization of the product spot under a UV lamp straightforward. advion.com

Table 2: Comparison of Chromatographic Methods for Analysis

| Technique | Primary Use | Advantages | Considerations for this compound |

|---|---|---|---|

| HPLC | Purity assessment, Quantification | High resolution, Quantitative, Non-destructive | Ideal method due to non-volatility and strong UV absorbance. nih.gov |

| GC-MS | Analysis of volatile impurities/precursors | High sensitivity, Provides mass data for identification | Target compound is likely not volatile enough; useful for starting materials. scispec.co.th |

| TLC | Reaction monitoring, Qualitative analysis | Fast, Inexpensive, Simple setup | Excellent for tracking reaction progress due to UV-active Fmoc group. libretexts.orgadvion.com |

Infrared and Raman Spectroscopy for Functional Group Analysis and Identification of Chemical Transformations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy , particularly using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid method for identifying key functional groups. nih.gov In the IR spectrum of this compound, the most characteristic absorption would be the strong C=O (carbonyl) stretch of the carbamate group, typically appearing in the region of 1730-1680 cm⁻¹. researchgate.netacs.org The N-H stretch of the carbamate would be visible as a sharp peak around 3400-3200 cm⁻¹. Other significant peaks would include those for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching in the aromatic rings (approx. 1600-1450 cm⁻¹). Monitoring the appearance of the strong carbamate C=O peak and the disappearance of the primary amine N-H stretches (from 3-bromoaniline) would be a clear way to track the chemical transformation during synthesis. researchgate.net

Raman Spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and aromatic systems. The fluorene (B118485) moiety gives a strong Raman signal, with a characteristic and intense peak around 1605 cm⁻¹ corresponding to the in-plane stretching of the fluorene backbone. researchgate.netchemicalbook.com Other peaks related to C-C stretching between the phenyl rings are also readily observed. researchgate.net Raman spectroscopy can be a powerful tool for studying the conformational properties of the fluorene group and for confirming the integrity of the aromatic skeleton during reactions. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural Confirmation of Synthesized Derivatives

While NMR and MS can determine the constitution and connectivity of a molecule, X-ray crystallography provides the ultimate, unambiguous confirmation of its three-dimensional structure in the solid state. This technique is used when a suitable single crystal of the compound or a derivative can be grown. nih.gov

Furthermore, X-ray crystallography reveals how molecules pack together in the crystal lattice, providing invaluable insights into intermolecular interactions such as hydrogen bonding (e.g., involving the N-H and C=O of the carbamate) and π-π stacking interactions between the aromatic fluorenyl and bromophenyl rings. nih.gov This information is crucial for understanding the material's physical properties and can be important in fields like materials science and drug design. researchgate.net

Theoretical and Computational Studies of 9h Fluoren 9 Yl Methyl 3 Bromophenyl Carbamate

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate, DFT calculations are instrumental in elucidating its fundamental electronic properties, which are key determinants of its stability and chemical reactivity.

Electronic Structure: DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can optimize the molecular geometry and compute the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Stability and Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. nih.gov These descriptors provide a quantitative measure of its reactivity. nih.gov Key parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Global Electrophilicity Index (ω): An indicator of the molecule's electrophilic nature (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). nih.gov

Analysis of the molecular electrostatic potential (MEP) map, also derived from DFT, reveals the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the carbamate (B1207046) group and the bromine atom would be expected to be regions of negative potential, while the hydrogen atom of the N-H group would be a site of positive potential.

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -6.58 | Electron-donating ability |

| ELUMO | -1.23 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.35 | Chemical stability and reactivity |

| Ionization Potential (I) | 6.58 | Propensity to be oxidized |

| Electron Affinity (A) | 1.23 | Propensity to be reduced |

| Chemical Hardness (η) | 2.675 | Resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | 3.58 | Electrophilic character of the molecule |

Table 1: Hypothetical DFT-calculated electronic properties and global reactivity descriptors for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of this compound and the nature of its interactions with other molecules.

Conformational Analysis: The carbamate group has a degree of conformational restriction due to the delocalization of electrons on the nitrogen atom. nih.gov However, the single bonds within the molecule, particularly the C-N bond and the bonds connecting the fluorenyl and phenyl rings to the carbamate linker, allow for significant rotational freedom. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the energy barriers between them. researchgate.netacs.org This analysis helps to understand which shapes the molecule is likely to adopt in different environments, which is crucial for its biological activity or material properties.

Intermolecular Interactions: MD simulations are particularly powerful for studying non-covalent interactions that govern how molecules associate with each other or with a larger system, such as a solvent or a biological target. mdpi.com For this compound, key interactions include:

π-π Stacking: The aromatic fluorenyl and bromophenyl rings can interact with other aromatic systems through π-π stacking. MD simulations can reveal the preferred geometries of these interactions (e.g., parallel-displaced or T-shaped). nih.gov

Hydrogen Bonding: The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. nih.gov Simulations can quantify the strength and lifetime of these hydrogen bonds.

Simulations in a solvent box (e.g., water or an organic solvent) can predict solvation free energies and how the solvent structure is organized around the solute molecule, providing insights into its solubility and partitioning behavior. acs.org

| Interaction Type | Interacting Groups | Simulated Average Energy (kcal/mol) |

| π-π Stacking | Fluorenyl ↔ Phenyl | -4.5 to -6.0 |

| Hydrogen Bonding | N-H ↔ Carbonyl Oxygen | -3.0 to -5.0 |

| Halogen Bonding | Bromine ↔ Nucleophile | -1.5 to -3.0 |

| Van der Waals | Overall Molecular Surface | Variable |

Table 2: Representative intermolecular interaction energies for this compound dimers as could be determined by MD simulations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Rational Design of Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a compound and its physicochemical properties. rsc.org For this compound, QSPR can be used to predict properties and guide the design of new analogues with enhanced or optimized characteristics.

The process involves several steps:

Dataset Collection: A series of structurally related carbamate compounds with experimentally measured property data (e.g., solubility, melting point, adsorption capacity, or a biological activity like enzyme inhibition) is compiled. nih.govnih.gov

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These can include constitutional, topological, geometric, and quantum-chemical descriptors (often derived from DFT calculations). researchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., gradient boosting), are used to build a model that correlates a subset of the most relevant descriptors with the property of interest. rsc.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. nih.govrsc.org

Once a validated QSPR model is established, it can be used to predict the properties of novel, yet-to-be-synthesized analogues of this compound. This allows chemists to screen virtual libraries of compounds and prioritize the synthesis of candidates with the most promising profiles, saving significant time and resources. For example, by analyzing the descriptors in the model, one could rationally decide where to place new substituents on the phenyl ring to increase a desired property. rsc.org

| Model Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.85 | 85% of the variance in the property is explained by the model |

| Q²LOO (Leave-one-out Cross-validation) | 0.79 | Good internal predictive ability |

| R²pred (External Validation) | 0.81 | Good predictive ability for an external test set |

| Root Mean Square Error (RMSE) | 0.25 | Average error of the model's predictions |

Table 3: Typical statistical parameters for a hypothetical QSPR model developed for a series of carbamate analogues.

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Insight

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including the formation and degradation of this compound. By modeling the reaction pathway, chemists can gain a detailed understanding of the energetic and structural changes that occur as reactants are converted into products.

Reaction Pathway Modeling: This involves mapping the potential energy surface of the reacting system. Key points on this surface are located and characterized, including:

Reactants and Products: The starting materials and final compounds.

Intermediates: Stable but transient species formed during the reaction.

Transition States (TS): The highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

A common reaction for forming carbamates is the Curtius rearrangement, where an acyl azide (B81097) rearranges to an isocyanate, which is then trapped by an alcohol or amine. nih.govorganic-chemistry.org Computational modeling can trace the entire pathway of this rearrangement, identifying the structure and energy of the isocyanate intermediate and the transition states leading to its formation and subsequent reaction. organic-chemistry.org

Transition State Analysis: Locating the exact structure of a transition state is a key goal of reaction modeling. Frequency calculations are performed on the optimized TS structure; a true transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction, which is directly related to the reaction rate. researchgate.net

For this compound, this approach could be used to study its base-catalyzed hydrolysis, a common degradation pathway for carbamates. nih.gov The model could determine whether the reaction proceeds through a direct attack on the carbonyl carbon or via an isocyanate intermediate, and it would provide the activation energies for each potential step, clarifying the most likely mechanism. acs.org

| Reaction Step | Species Type | Relative Energy (kcal/mol) | Key Structural Features |

| Reactants + Base | Reactants | 0.0 | Separated molecules |

| Transition State 1 (TS1) | Transition State | +18.5 | Formation of tetrahedral intermediate |

| Tetrahedral Intermediate | Intermediate | +5.2 | Sp³ hybridized carbonyl carbon |

| Transition State 2 (TS2) | Transition State | +12.8 | C-O bond cleavage |

| Products | Products | -15.0 | Formed amine, alcohol, and CO₂ |

Table 4: Hypothetical energy profile for the base-catalyzed hydrolysis of this compound, as determined by reaction pathway modeling.

Applications of 9h Fluoren 9 Yl Methyl 3 Bromophenyl Carbamate As a Synthetic Intermediate and Precursor

Utilization in Multi-Step Organic Synthesis as a Precursor to Protected Amine Derivatives

The primary role of the (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group is the protection of amines. In the case of (9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate, the Fmoc group reversibly masks the nucleophilicity of the aniline (B41778) nitrogen, allowing for selective reactions at other positions of the molecule. This is particularly useful in multi-step syntheses where the unprotected aniline could interfere with desired chemical transformations.

The Fmoc group is known for its base-lability, typically being removed under mild conditions using a secondary amine such as piperidine (B6355638). This orthogonality to other common protecting groups makes it a strategic choice in complex synthetic sequences. The general scheme for the deprotection of this compound to yield 3-bromoaniline (B18343) is depicted below:

Scheme 1: Deprotection of this compound

This protected amine derivative serves as a precursor in syntheses where the bromo substituent is to be modified prior to revealing the amine functionality. For instance, the bromine atom can undergo various palladium-catalyzed cross-coupling reactions.

| Reaction Type | Reactant | Catalyst | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Fmoc-protected biaryl amine |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Fmoc-protected alkynyl aniline |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand | Fmoc-protected diamine derivative |

| Heck Coupling | Alkene | Pd(OAc)₂ | Fmoc-protected styryl aniline |

Building Block in the Construction of Complex Organic Architectures

The bifunctional nature of this compound, possessing a protected amine and a reactive aryl bromide, makes it an excellent building block for the synthesis of complex organic molecules. The bromine atom acts as a handle for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond-forming reactions.

For example, in the synthesis of substituted carbazoles, which are important motifs in pharmaceuticals and functional materials, this compound can be envisioned as a key starting material. A hypothetical synthetic route could involve an initial Suzuki coupling to introduce a second aryl ring, followed by an intramolecular C-N bond formation to construct the carbazole (B46965) core. The Fmoc group can then be removed in the final steps to yield the target molecule.

Table 1: Potential Transformations of this compound in Complex Synthesis

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Suzuki Coupling | 2-Formylphenylboronic acid, Pd(PPh₃)₄, base | (9H-Fluoren-9-yl)methyl (3-(2-formylphenyl)phenyl)carbamate |

| 2 | Reductive Amination | NaBH(OAc)₃, secondary amine | Intermediate for intramolecular cyclization |

| 3 | Intramolecular Cyclization | Acid or base catalysis | Fmoc-protected complex heterocycle |

| 4 | Deprotection | Piperidine | Final complex amine-containing molecule |

Precursor for Advanced Materials (e.g., organic semiconductors, optoelectronic components)

Fluorene (B118485) derivatives are well-known for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their high fluorescence quantum yields and good thermal stability. The fluorene moiety in this compound can be incorporated into larger conjugated systems.

The bromo-substituted phenyl ring provides a convenient point for polymerization or for the attachment of other functional groups relevant to material science. For instance, through reactions like the Suzuki or Stille coupling, this building block can be integrated into conjugated polymers. The carbamate (B1207046) linkage can be designed to be a stable part of the final polymer or to be cleaved to unmask a reactive amine for further functionalization of the material.

Table 2: Potential Applications in Materials Science

| Material Type | Synthetic Strategy | Role of this compound | | :--- | :--- | :--- | :--- | | Conjugated Polymers | Palladium-catalyzed polymerization (e.g., Suzuki polycondensation) | Monomer unit providing a fluorene moiety and a linking point through the bromo group. | | Organic Semiconductors | Synthesis of discrete molecules with extended π-systems | Core structural unit for building hole-transporting or electron-transporting materials. | | Fluorescent Probes | Attachment of fluorophores or quenchers via the bromo position | Scaffold for creating sensory materials that respond to specific analytes. |

Reagent in Tandem and Cascade Reactions for Chemical Diversification and Library Synthesis

Tandem and cascade reactions are powerful tools in medicinal chemistry and drug discovery for the rapid generation of molecular diversity from a common precursor. This compound is well-suited for such strategies.

A hypothetical cascade reaction could be initiated at the bromide position. For example, a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group could be followed by an intramolecular cyclization onto the carbamate or another part of the molecule. This would allow for the construction of complex heterocyclic scaffolds in a single synthetic operation.

The use of this compound in library synthesis is facilitated by the ability to perform a diverse set of reactions at the bromo position, followed by a common deprotection step to reveal the aniline. This "late-stage functionalization" approach enables the creation of a large number of analogues from a single advanced intermediate.

Table 3: Exemplary Reaction Sequence for Library Synthesis

| Step | Reaction | Diversity Input | Resulting Scaffold |

| 1 | Parallel Cross-Coupling | A library of boronic acids, alkynes, or amines | A library of Fmoc-protected, 3-substituted anilines |

| 2 | Deprotection | N/A (common step) | A library of 3-substituted anilines |

| 3 | Amide Coupling | A library of carboxylic acids | A diverse library of final amide products |

Future Research Directions and Emerging Paradigms for 9h Fluoren 9 Yl Methyl 3 Bromophenyl Carbamate Chemistry

Development of Green and Sustainable Synthesis Protocols

The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022) or isocyanates. acs.orggoogle.com Future research will likely focus on developing more environmentally benign methods for the synthesis of (9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate and its derivatives. Key areas of exploration include:

Carbon Dioxide as a C1 Building Block: Utilizing carbon dioxide as a renewable and non-toxic C1 source is a highly attractive green alternative. nih.govfigshare.com Research could focus on optimizing catalyst systems, such as zinc-based complexes or graphene oxide-based zinc composites, to facilitate the direct reaction of 3-bromoaniline (B18343), 9-fluorenylmethanol, and CO2 under milder conditions. nih.gov A recent development showcases a continuous-flow synthesis of carbamates from amines, alkyl halides, and CO2 using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive, which could be adapted for this specific compound. nih.govfigshare.com

Biocatalytic Approaches: The use of enzymes, such as promiscuous esterases or acyltransferases, offers a highly selective and sustainable route to carbamate (B1207046) synthesis in aqueous media. nih.gov Future studies could involve screening for enzymes capable of efficiently catalyzing the formation of this compound from its precursors, thereby avoiding the use of harsh chemicals and organic solvents. nih.gov

Green Hofmann Rearrangement: A green oxidation process for Hofmann rearrangement using reagents like oxone has been reported for the synthesis of N-aryl carbamate derivatives from aromatic amides. researchgate.netnih.gov This one-step process could be explored as a sustainable pathway to the target molecule. researchgate.netnih.gov

A comparative overview of potential green synthesis parameters is presented in Table 1.

| Synthesis Protocol | Key Reagents/Catalysts | Advantages | Potential Challenges |

| CO2 Utilization | DBU, Zinc-based catalysts | Utilizes a renewable feedstock, avoids toxic reagents. nih.govfigshare.com | May require optimization of reaction conditions (pressure, temperature). nih.gov |

| Biocatalysis | Esterases, Acyltransferases | High selectivity, aqueous reaction medium, mild conditions. nih.gov | Enzyme stability and cost, substrate specificity. |

| Green Hofmann Rearrangement | Oxone, KCl, NaOH | Single-step process from readily available amides. researchgate.netnih.gov | Substrate scope and functional group tolerance. |

Integration into Automated and High-Throughput Synthesis Platforms

The Fmoc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a process that is readily automated. wikipedia.orgyoutube.com This inherent compatibility suggests that this compound could be a valuable building block in automated synthesis platforms for creating libraries of complex molecules.

Future research in this area could involve:

Solid-Phase Synthesis: Adapting the molecule for solid-phase synthesis would enable its incorporation into peptide-like oligomers or as a scaffold for combinatorial library generation. The base-lability of the Fmoc group allows for its selective removal without affecting other acid-labile protecting groups, a key feature in automated synthesis. wikipedia.orgtotal-synthesis.com

Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and reaction control. nih.govfigshare.com Developing a flow-based synthesis for this compound and its subsequent functionalization would be a significant step towards its integration into automated manufacturing processes. nih.govfigshare.com

Exploration of Novel Catalytic Transformations for Functionalization

The bromine atom on the phenyl ring serves as a versatile handle for a wide range of catalytic cross-coupling reactions. While traditional methods like Suzuki and Heck couplings are well-established, future research could explore more novel transformations to further diversify the molecular architecture.

Gold-Catalyzed Reactions: Recent advancements in gold catalysis have shown promise for the cross-coupling of aryl halides. nih.govacs.org Investigating the reactivity of the bromoarene moiety in this compound with novel tricoordinate Au(I) catalysts could lead to unique biaryl structures under mild, oxidant-free conditions. nih.gov

Palladium-Catalyzed C-H Functionalization: Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds. mdpi.com Research could focus on directing group strategies to achieve site-selective functionalization of the aromatic rings or even the fluorenyl group, using the carbamate or other functionalities to guide the catalyst.

Reductive Arylation: Novel palladium-catalyzed reductive arylation methods that can couple nitroarenes with chloroarenes suggest new possibilities for forming C-N bonds. nih.gov Exploring analogous reductive couplings involving the bromoarene of the target molecule could open up new synthetic pathways.

Design and Synthesis of Highly Functionalized Derivatives with Tailored Reactivity Profiles